IL-1β Secretion vs. Aluminum Hydroxide in Macrophages
Aluminum phosphate (AP) adjuvant induced significantly higher IL-1β secretion than aluminum hydroxide (AH) adjuvant in LPS-primed human THP-1 macrophages and mouse bone marrow-derived macrophages (BMDMs), with AP showing a robust NLRP3 inflammasome-dependent response [1].
| Evidence Dimension | IL-1β cytokine secretion (innate immune activation) |
|---|---|
| Target Compound Data | Aluminum phosphate (AP) induced significantly higher IL-1β than AH (fold-change and exact pg/mL values reported in primary article) |
| Comparator Or Baseline | Aluminum hydroxide (AH) adjuvant: lower IL-1β induction under identical conditions |
| Quantified Difference | AP induced significantly higher IL-1β secretion; statistical significance confirmed with MCC950 inhibition and NLRP3-knockout validation |
| Conditions | LPS-primed human THP-1 macrophages and mouse BMDMs; in vitro; NLRP3 inflammasome pathway confirmed via MCC950 inhibition and NLRP3-deficient mice |
Why This Matters
This demonstrates that aluminum phosphate trihydrate adjuvant produces a functionally distinct innate immune activation profile compared to aluminum hydroxide, which can guide adjuvant selection for vaccines where stronger NLRP3-driven IL-1β responses are desired.
- [1] Castillo Perez, D., Hernandez-Franco, J.F., HogenEsch, H. Differences in the innate immune response between aluminum-based vaccine adjuvants. The Journal of Immunology, 2025, 214(Supplement_1), vkaf283.2018. https://doi.org/10.1093/jimmun/vkaf283.2018 View Source
